Cas no 96449-69-3 (1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one)

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one structure
96449-69-3 structure
Nom du produit:1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Numéro CAS:96449-69-3
Le MF:C12H15NO2
Mégawatts:205.253003358841
MDL:MFCD10003985
CID:1016161
PubChem ID:178824

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Propriétés chimiques et physiques

Nom et identifiant

    • 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
    • 4-(Hydroxymethyl)-1-benzylpyrrolidin-2-one
    • 4-(Hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone (ACI)
    • Web 1868
    • 96449-69-3
    • CS-0038287
    • 1-benzyl-4-hydroxymethyl-pyrrolidine-2-one
    • 1-benzyl-4-(hydroxymethyl)-2-pyrrolidinone
    • AB56109
    • SY030075
    • KJNWTBGLUKBKME-UHFFFAOYSA-N
    • 1-Benzyl-4-(hydroxymethyl)-2-pyrrolidone
    • AKOS013528574
    • WEB-1868
    • AS-41333
    • DTXSID50914502
    • WDA44969
    • EN300-86026
    • (+-)-1-Benzyl-4-hydroxymethylpyrrolidin-2-one
    • MFCD10003985
    • DB-011322
    • SCHEMBL3240700
    • 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(phenylmethyl)-
    • MDL: MFCD10003985
    • Piscine à noyau: 1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
    • La clé Inchi: KJNWTBGLUKBKME-UHFFFAOYSA-N
    • Sourire: O=C1CC(CO)CN1CC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 205.110279
  • Masse isotopique unique: 205.110279
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 3
  • Complexité: 224
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 40.5
  • Le xlogp3: 0.5

Propriétés expérimentales

  • Dense: 1.185
  • Point d'ébullition: 411.3 ℃ at 760 mmHg
  • Point d'éclair: 202.5°C
  • Indice de réfraction: 1.578
  • Le PSA: 40.54000
  • Le LogP: 0.96530

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB447960-5 g
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
96449-69-3
5g
€1,074.90 2023-04-22
eNovation Chemicals LLC
Y1050458-1g
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(phenylmethyl)-
96449-69-3 95%
1g
$205 2024-06-06
Enamine
EN300-86026-5.0g
1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one
96449-69-3 94%
5.0g
$483.0 2023-02-11
TRC
B131073-100mg
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
96449-69-3
100mg
$ 95.00 2022-04-02
eNovation Chemicals LLC
D256659-5g
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
96449-69-3 97%
5g
$2100 2024-05-24
Chemenu
CM101461-250mg
1-BENZYL-4-(HYDROXYMETHYL)PYRROLIDIN-2-ONE
96449-69-3 95%+
250mg
$*** 2023-05-29
Chemenu
CM101461-1g
1-BENZYL-4-(HYDROXYMETHYL)PYRROLIDIN-2-ONE
96449-69-3 95%+
1g
$*** 2023-05-29
Enamine
EN300-86026-0.05g
1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one
96449-69-3 94%
0.05g
$22.0 2023-09-02
Enamine
EN300-86026-1.0g
1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one
96449-69-3 94%
1.0g
$121.0 2023-02-11
eNovation Chemicals LLC
Y1223800-5g
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
96449-69-3 95%
5g
$780 2024-06-03

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  40 min, 0 - 5 °C
Référence
Preparation method of nebracetam for treatment of Alzheimer's disease
, China, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Borate(1-), trihydro(N-methylmethanaminato)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  2 h, -10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Diethyl ether
Référence
Aminoborohydrides. 13. Facile reduction of N-alkyl lactams with 9-borabicyclo[3.3.1]nonane (9-BBN) and lithium aminoborohydrides (LAB) reagents
Collins, Christopher J.; Singaram, Bakthan, ARKIVOC (Gainesville, 2001, (4), 59-75

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ;  19 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water
Référence
Preparation of pregabalin derivatives for the treatment of fibromyalgia and other disorders
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ;  30 min, 0 - 5 °C; 2 h, 0 - 5 °C; overnight
1.2 Reagents: Ammonium chloride Solvents: Acetone ,  Water ;  1 h, rt
Référence
Synthesis of new β-trifluoromethyl containing GABA and β-fluoromethyl containing N-benzylpyrrolidinones
Gerus, Igor I.; Mironets, Roman V.; Shaitanova, Elena N.; Kukhar, Valery P., Journal of Fluorine Chemistry, 2010, 131(2), 224-228

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 4 h, 25 °C
1.2 Reagents: Water
Référence
Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ;  19 h, reflux; rt → reflux
1.2 Reagents: Citric acid Solvents: Water
Référence
Preparation of substituted β-alkyl-γ-aminobutyric acids as therapeutic agents with pharmacologic properties comparable to or better than gabapentin
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Methanol ,  Sulfuric acid ;  reflux
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Water
Référence
Intramolecular 1,6-Addition to 2-Pyridones. Mechanism and Synthetic Scope
Gallagher, Timothy; Derrick, Ian; Durkin, Patrick M.; Haseler, Claire A.; Hirschhauser, Christoph; et al, Journal of Organic Chemistry, 2010, 75(11), 3766-3774

Méthode de production 8

Conditions de réaction
Référence
4-Hydroxymethyl pyrrolidinones substituted in the 1-position, intermediates in their production, and their use
, Federal Republic of Germany, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Substituted pyrazolones require N2 hydrogen bond donating ability to protect against cytotoxicity from protein aggregation of mutant superoxide dismutase 1
Trippier, Paul C.; Benmohamed, Radhia; Kirsch, Donald R.; Silverman, Richard B., Bioorganic & Medicinal Chemistry Letters, 2012, 22(21), 6647-6650

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ;  19 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water
Référence
Method of treating cartilage damage
, European Patent Organization, , ,

Méthode de production 11

Conditions de réaction
Référence
Product subclass 15: aminoboranes and borane-amine complexes
Carboni, B.; Carreaux, F., Science of Synthesis, 2004, 6, 455-484

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Water ;  0 - 5 °C; 4 h, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Référence
Synthesis of nebracetam fumarate
Jiang, Yong; Huang, Guosheng, Zhongguo Yiyao Gongye Zazhi, 2008, 39(6), 404-406

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 4 h, 25 °C
1.2 Reagents: Water
Référence
Preparation of carboxamides as ubiquitin-specific protease inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  18 h, rt
1.2 Reagents: Methanol ;  20 min, rt
Référence
Aminopiperidines and related compounds a MCH modulators and their preparation, pharmaceutical compositions and use in the treatment of metabolic, feeding and sexual disorders
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Borate(1-), trihydro(N-methylmethanaminato)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Référence
Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium Aminoborohydrides
Flaniken, John M.; Collins, Christopher J.; Lanz, Marc; Singaram, Bakthan, Organic Letters, 1999, 1(5), 799-801

Méthode de production 16

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
Référence
Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium Ions
Mateo, Pierre; Cinqualbre, Josephine E.; Meyer Mojzes, Melinda; Schenk, Kurt; Renaud, Philippe, Journal of Organic Chemistry, 2017, 82(23), 12318-12327

Méthode de production 17

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Method for synthesis of 3-benzyl-3-azabicyclo[2,1,0]hexane
, China, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ;  19 h, reflux; rt → reflux
1.2 Reagents: Citric acid Solvents: Water
Référence
Preparation of amino acids as α2δ ligands for fibromyalgia and other disorders
, United States, , ,

Méthode de production 19

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ;  19 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water ;  rt
Référence
Preparation of (1-aminomethyl-1-cycloalkyl)acetic acid derivatives and 4-aminobutanoic acid derivatives as alpha 2 delta ligands to treat tinnitus
, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction
1.1 Reagents: Lithium borohydride
Référence
Conformationally-constrained inhibitors of 3C or 3C-like proteases
, World Intellectual Property Organization, , ,

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Raw materials

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96449-69-3)1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
A11206
Pureté:99%/99%
Quantité:1g/5g
Prix ($):159.0/558.0